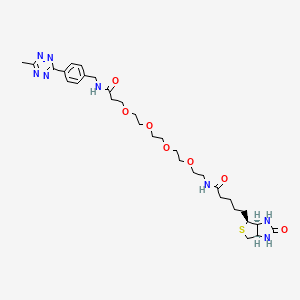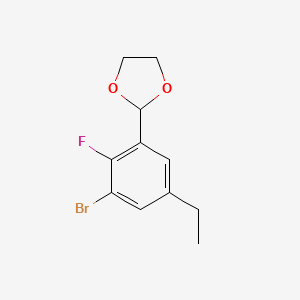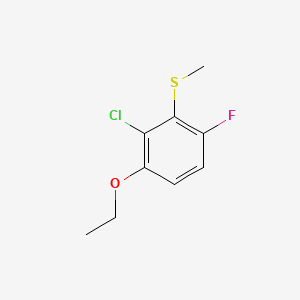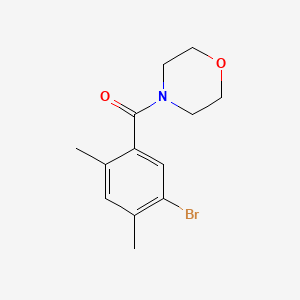
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane” is a chemical compound with the molecular formula C10H12BrFOS and a molecular weight of 279.17 . It is also known by its IUPAC name (5-bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane . The compound is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane” consists of a phenyl ring substituted with bromo, fluoro, isopropoxy, and methylthio groups . The exact spatial arrangement of these substituents can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane” is a liquid in its physical form . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources .Wissenschaftliche Forschungsanwendungen
Organic Chemistry
In the field of organic chemistry, this compound plays a significant role in the modular radical cross-coupling with sulfones . This process enables access to sp³-rich (fluoro)alkylated scaffolds, which are widely applied to carbon-carbon bond formation in the synthesis of medicines, agrochemicals, and other functional materials .
Biological Regulation
“(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane” has been found to have new regulatory roles in biology . It is involved in the synthesis of cofactors such as molybdenum cofactor and iron-sulfur clusters . It also plays a role in the sulfuration of tRNA, modulation of enzyme activities, and regulating the redox environment by several mechanisms .
Redox Environment Regulation
This compound enhances the reductive capacity of glutathione, which is crucial for maintaining the redox environment in biological systems .
Fluorinated Scaffolds Preparation
The compound is advantageous for the streamlined preparation of pharmaceutically oriented fluorinated scaffolds that previously required multiple steps, toxic reagents, and nonmodular retrosynthetic blueprints .
Electrolyte Additive
In the field of energy storage, specifically in lithium-ion batteries, this compound has been studied as an electrolyte additive . The addition of this compound to ethyl methyl sulfone (EMS) electrolytes containing LiPF6 as conducting salt has shown promising results in graphite-based cells .
Sulfur Bonding
The understanding of sulfur bonding is undergoing change, and this compound is contributing to the new understanding of the thiosulfoxide bond . This new understanding helps to explain the newfound roles of sulfur in biology .
Wirkmechanismus
Safety and Hazards
The safety data sheet for “(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . In case of contact with eyes, it is recommended to flush eyes with plenty of water for at least 15 minutes and get medical aid .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-3-fluoro-4-methylsulfanyl-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFOS/c1-6(2)13-10-7(11)4-5-8(14-3)9(10)12/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPFIEILPPGISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)SC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














